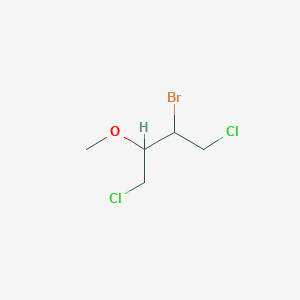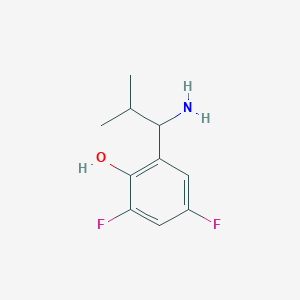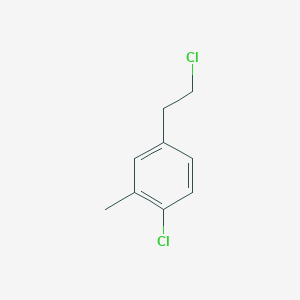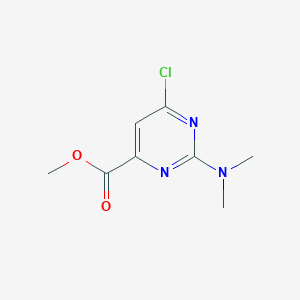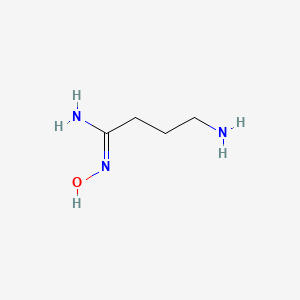
2-(2-Methylbutan-2-yl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylbutan-2-yl)cyclopentan-1-ol is an organic compound with the molecular formula C10H20O It is a cyclopentanol derivative with a branched alkyl group attached to the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbutan-2-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2-methyl-2-butanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Catalyst: Strong acids such as sulfuric acid or hydrochloric acid
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylbutan-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclopentanone derivatives or carboxylic acids
Reduction: Various alcohols or hydrocarbons
Substitution: Halogenated cyclopentane derivatives
Applications De Recherche Scientifique
2-(2-Methylbutan-2-yl)cyclopentan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 2-(2-Methylbutan-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic alkyl group can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbutan-2-ol: A structurally similar compound with a different ring structure.
Cyclopentanol: The parent compound without the branched alkyl group.
2-Cyclopenten-1-ol: A related compound with a double bond in the ring.
Uniqueness
2-(2-Methylbutan-2-yl)cyclopentan-1-ol is unique due to its combination of a cyclopentane ring and a branched alkyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H20O |
|---|---|
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
2-(2-methylbutan-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H20O/c1-4-10(2,3)8-6-5-7-9(8)11/h8-9,11H,4-7H2,1-3H3 |
Clé InChI |
KHMJDXKBICWFNH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1CCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Methoxypropan-2-yl)amino]acetic acid](/img/structure/B15274622.png)
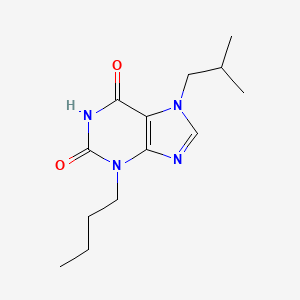
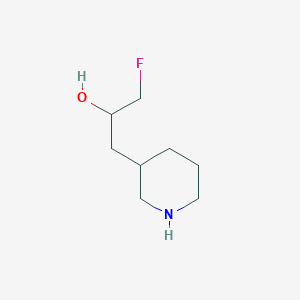
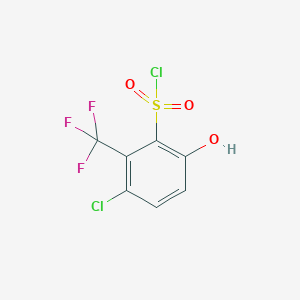
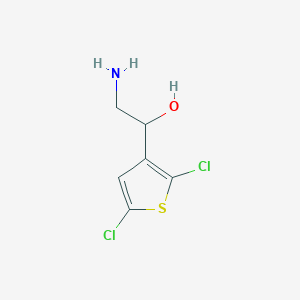
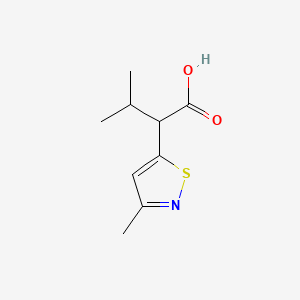
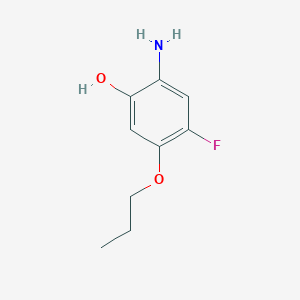
![N-[3-(2-aminoethoxy)phenyl]acetamide](/img/structure/B15274675.png)
![1-(3,4-Dichlorophenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-phenyl-1H-pyrazol-5-amine](/img/structure/B15274677.png)
